molecular formula C28H27Cl2N3O3 B11615836 1-(4-chlorophenyl)-3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

1-(4-chlorophenyl)-3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B11615836
M. Wt: 524.4 g/mol
InChI Key: ASXGSQXKETVAQP-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a quinoline core, piperazine ring, and chlorophenyl groups

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the quinoline derivative with piperazine, often in the presence of a coupling agent like EDCI or DCC.

    Attachment of chlorophenyl groups: This can be done through nucleophilic substitution reactions, where chlorophenyl groups are introduced using reagents like chlorobenzene under specific conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C28H27Cl2N3O3

Molecular Weight

524.4 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-7,7-dimethyl-6,8-dihydroquinoline-2,5-dione

InChI

InChI=1S/C28H27Cl2N3O3/c1-28(2)16-24-22(25(34)17-28)15-23(27(36)33(24)21-9-5-19(30)6-10-21)26(35)32-13-11-31(12-14-32)20-7-3-18(29)4-8-20/h3-10,15H,11-14,16-17H2,1-2H3

InChI Key

ASXGSQXKETVAQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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